molecular formula C14H15NO4S B11809958 Ethyl 6,7-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 6,7-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B11809958
M. Wt: 293.34 g/mol
InChI Key: JWELKAZQGZHZTP-UHFFFAOYSA-N
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Description

Ethyl 6,7-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family It is characterized by its unique structure, which includes a quinoline core substituted with ethyl, methoxy, and thioxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6,7-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate typically involves the reaction of diethyl 2-ethoxymethylenemalonate with 3,4-dimethoxyaniline. The reaction is carried out at elevated temperatures, around 120°C, for about an hour. This intermediate product is then subjected to further reaction in diphenyl ether at 280°C for another hour .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,7-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the thioxo group to a thiol or other reduced forms.

    Substitution: This reaction can replace one of the substituents with another group, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce thiol derivatives.

Scientific Research Applications

Ethyl 6,7-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6,7-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context, but it often involves inhibition of key enzymes or interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester: Similar structure but lacks the thioxo group.

    1-Allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide: Contains different substituents, leading to varied biological activities.

Uniqueness

Ethyl 6,7-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate is unique due to the presence of the thioxo group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and materials .

Biological Activity

Ethyl 6,7-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a compound belonging to the quinoline class, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H15NO5SC_{14}H_{15}NO_5S with a molecular weight of approximately 293.34 g/mol. The compound features a quinoline core structure with methoxy and thioxo substituents that contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. In a study by Umesha et al., the compound demonstrated notable inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays, including DPPH radical scavenging tests. The results showed that this compound effectively reduced oxidative stress markers in vitro, indicating its potential role in protecting cells from oxidative damage .

Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines revealed that the compound exhibited selective cytotoxic effects. The IC50 values were determined using MTT assays, showing that the compound could inhibit cell proliferation in a dose-dependent manner. This suggests its potential as an anticancer agent .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Induction of Apoptosis : Studies indicate that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Scavenging Free Radicals : Its antioxidant properties allow it to neutralize harmful free radicals, thus preventing cellular damage.

Case Studies and Research Findings

A summary of relevant studies is presented in the table below:

StudyFocusKey Findings
Umesha et al. (2009)AntimicrobialSignificant inhibition against various bacterial strains; potential for development as an antimicrobial agent .
Cytotoxicity Assay (2020)Cancer ResearchSelective cytotoxic effects on cancer cell lines with IC50 values indicating effective inhibition of proliferation .
Antioxidant Activity (2022)Oxidative StressEffective reduction of oxidative stress markers; potential neuroprotective effects .

Properties

Molecular Formula

C14H15NO4S

Molecular Weight

293.34 g/mol

IUPAC Name

ethyl 6,7-dimethoxy-4-sulfanylidene-1H-quinoline-3-carboxylate

InChI

InChI=1S/C14H15NO4S/c1-4-19-14(16)9-7-15-10-6-12(18-3)11(17-2)5-8(10)13(9)20/h5-7H,4H2,1-3H3,(H,15,20)

InChI Key

JWELKAZQGZHZTP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=CC(=C(C=C2C1=S)OC)OC

Origin of Product

United States

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